1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine
CAS No.:
Cat. No.: VC20319889
Molecular Formula: C14H22N2O4S
Molecular Weight: 314.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O4S |
|---|---|
| Molecular Weight | 314.40 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperazine |
| Standard InChI | InChI=1S/C14H22N2O4S/c1-10-8-16(9-11(2)15-10)21(17,18)12-5-6-13(19-3)14(7-12)20-4/h5-7,10-11,15H,8-9H2,1-4H3 |
| Standard InChI Key | CQAPLVDBTHMURS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(N1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is an organic compound characterized by a piperazine ring substituted with a 3,4-dimethoxy-benzenesulfonyl group and two methyl groups. Its molecular formula is C14H22N2O4S, and it has a molecular weight of 314.40 g/mol. This compound is notable for its potential therapeutic properties, particularly in the fields of medicinal chemistry and drug development.
Synthesis Steps:
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Preparation of Reagents: 3,4-Dimethoxybenzenesulfonyl chloride and 3,5-dimethylpiperazine are prepared according to standard organic synthesis protocols.
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Reaction Setup: The reaction is set up in a suitable solvent with a base such as triethylamine.
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Reaction Conditions: The reaction is conducted under conditions that optimize yield and purity, often involving temperature control and careful stoichiometry.
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Purification: The product is purified using methods such as recrystallization or column chromatography.
Potential Therapeutic Applications:
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Anti-tumor Activity: The compound's ability to inhibit enzymes involved in tumor growth makes it a candidate for cancer treatment research.
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Anti-inflammatory Activity: Its enzyme inhibition properties also suggest potential use in reducing inflammation.
Research Findings and Future Directions
Research on 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is ongoing, with a focus on elucidating its full range of biological interactions and effects. Further studies are necessary to fully explore its therapeutic potential and to develop it into a viable drug candidate.
Future Research Directions:
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In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.
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Mechanism of Action: Detailed investigation of the compound's mechanism of action at the molecular level.
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Structural Modifications: Exploring structural modifications to enhance the compound's therapeutic properties.
Comparison with Similar Compounds
1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine is distinct from other compounds due to its combination of a piperazine ring and a sulfonyl group. This unique structure confers distinct chemical reactivity and biological activity compared to similar compounds lacking these features.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,2-Dimethoxybenzene (Veratrole) | Contains two methoxy groups | Lacks piperazine and sulfonyl groups |
| 1-(3,4-Dimethoxy-benzenesulfonyl)-3,5-dimethyl-piperazine | Piperazine ring with sulfonyl group | Exhibits anti-tumor and anti-inflammatory effects |
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